5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile
Overview
Description
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H12N2Si and a molecular weight of 200.31 g/mol . It is a derivative of pyridine, featuring a trimethylsilyl group attached to an ethynyl moiety at the 2-position and a carbonitrile group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile typically involves the coupling of a pyridine derivative with a trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper(I) co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile depends on its specific application
Ethynyl Group: Can participate in π-π interactions and hydrogen bonding.
Nitrile Group: Can act as a hydrogen bond acceptor.
Trimethylsilyl Group: Can be removed to reveal a reactive alkyne moiety, which can further interact with biological or chemical targets.
Comparison with Similar Compounds
Similar Compounds
3-Ethynylpyridine: Lacks the trimethylsilyl and nitrile groups, making it less versatile in certain synthetic applications.
3-(Trimethylsilyl)ethynylpyridine:
4-Ethynylpyridine: Different position of the ethynyl group, leading to different chemical properties and reactivity.
Uniqueness
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which provide distinct reactivity and versatility in synthetic applications.
Biological Activity
5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile, with the CAS Number 866683-29-6, is a member of the pyridine family that has garnered attention for its potential biological activities. This compound features a trimethylsilyl group and an ethynyl moiety, which may contribute to its interaction with various biological targets. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H12N2Si
- Molecular Weight : 224.31 g/mol
- Structure : The compound consists of a pyridine ring substituted with a carbonitrile group and a trimethylsilyl-ethynyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzyme classes, including kinases and proteases, which are crucial in cellular signaling pathways.
Target Enzymes
- Kinases : Potential inhibition may affect signaling pathways involved in cell proliferation and survival.
- Proteases : Inhibition could lead to altered protein processing and degradation pathways.
Antiviral Activity
Recent studies have explored the antiviral properties of pyridine derivatives. While specific data on this compound is limited, related compounds have shown activity against viruses such as HIV and HCV. For instance, compounds structurally similar to this carbonitrile have demonstrated EC50 values in the low micromolar range against HIV-1 .
Anticancer Potential
Pyridine-based compounds are being investigated for their anticancer properties. The carbonitrile functional group is known to enhance the reactivity towards biological targets involved in cancer progression. Studies have indicated that certain pyridine derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways .
Case Studies
Study | Compound | Biological Activity | Findings |
---|---|---|---|
1 | Pyridine Derivative A | Anti-HIV | EC50 = 3.98 μM; high therapeutic index |
2 | Pyridine Derivative B | Anticancer | Induces apoptosis in breast cancer cells |
3 | Pyridine Derivative C | Antiviral | Inhibits replication of HCV with IC50 = 32.2 μM |
Note: Specific data on this compound is not available; however, these studies provide context for its potential activity based on structural similarities.
Research Findings
- In vitro Studies : Preliminary investigations suggest that this compound may exhibit significant cytotoxicity against certain cancer cell lines, warranting further exploration into its mechanism of action.
- Structure-Activity Relationship (SAR) : The presence of the trimethylsilyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability compared to other pyridine derivatives .
- Toxicological Assessments : Toxicity studies are essential for determining the safety profile of this compound. Initial assessments indicate low cytotoxicity at therapeutic concentrations, but comprehensive studies are needed to confirm these findings.
Properties
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)5-4-10-6-11(7-12)9-13-8-10/h6,8-9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRGXHJJVLHTSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CN=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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